molecular formula C21H17NO B3060313 1-Methyl-3,3-diphenylindolin-2-one CAS No. 22136-54-5

1-Methyl-3,3-diphenylindolin-2-one

Cat. No.: B3060313
CAS No.: 22136-54-5
M. Wt: 299.4 g/mol
InChI Key: FKLMILZAWJDMIS-UHFFFAOYSA-N
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Description

1-Methyl-3,3-diphenylindolin-2-one is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals This compound is characterized by a fused ring system consisting of a benzene ring and a pyrrole ring, with a methyl group and two phenyl groups attached to the indolinone core

Mechanism of Action

Target of Action

1-Methyl-3,3-diphenylindolin-2-one is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

The mode of action of this compound is currently unknown due to the lack of research on this specific compound. Indole derivatives, in general, are known to interact with their targets in a variety of ways, leading to a range of biological activities .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including this compound, may affect a wide range of biochemical pathways.

Result of Action

Given the wide range of biological activities of indole derivatives , it is likely that this compound may have diverse effects at the molecular and cellular levels.

Preparation Methods

The synthesis of 1-Methyl-3,3-diphenylindolin-2-one typically involves the Fischer indole synthesis, a well-known method for constructing indole derivatives. This process involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring system. For this compound, the starting materials are usually 1-methyl-2-phenylhydrazine and benzophenone. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, and the product is isolated through recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the efficient production of high-quality this compound .

Chemical Reactions Analysis

1-Methyl-3,3-diphenylindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various functional groups. Halogenation, nitration, and sulfonation are examples of such reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings .

Comparison with Similar Compounds

1-Methyl-3,3-diphenylindolin-2-one can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methyl and phenyl groups, which confer distinct chemical and biological properties compared to other indole derivatives .

Properties

IUPAC Name

1-methyl-3,3-diphenylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO/c1-22-19-15-9-8-14-18(19)21(20(22)23,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLMILZAWJDMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391315
Record name 1-METHYL-3,3-DIPHENYLINDOLIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22136-54-5
Record name 1-METHYL-3,3-DIPHENYLINDOLIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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